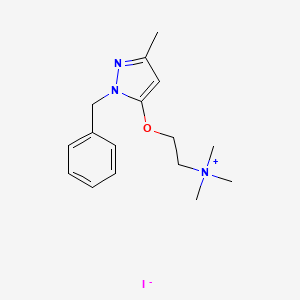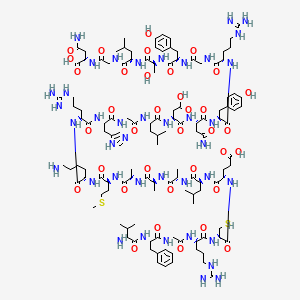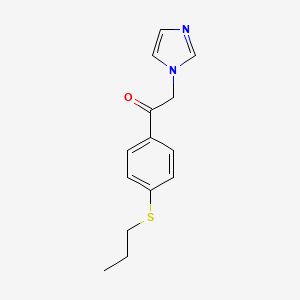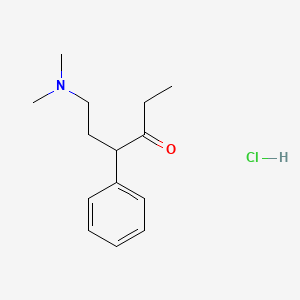
6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a hexanone backbone. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-4-phenylhexan-3-one typically involves the reaction of a suitable precursor with dimethylamine and a phenyl-containing reagent. One common method is the alkylation of a ketone with dimethylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions. The use of automated systems and advanced catalysts can further enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dimethylamino)-4-phenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(Dimethylamino)-4-phenylhexan-3-one involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A simpler compound with similar functional groups but lacking the phenyl and hexanone components.
Dimethylaniline: Contains a dimethylamino group attached to a phenyl ring, similar in structure but different in reactivity and applications.
Methadone: Shares some structural similarities but has distinct pharmacological properties and uses.
Uniqueness
6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and usability in various applications
Propriétés
Numéro CAS |
7512-06-3 |
|---|---|
Formule moléculaire |
C14H22ClNO |
Poids moléculaire |
255.78 g/mol |
Nom IUPAC |
6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-14(16)13(10-11-15(2)3)12-8-6-5-7-9-12;/h5-9,13H,4,10-11H2,1-3H3;1H |
Clé InChI |
CRRARLWACCXLOL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(CCN(C)C)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


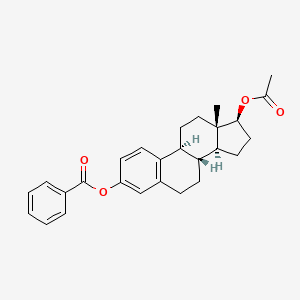

![2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine](/img/structure/B13767188.png)
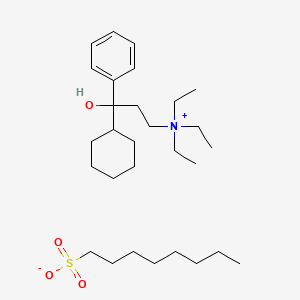
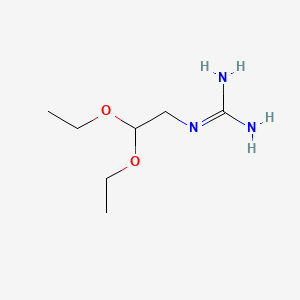
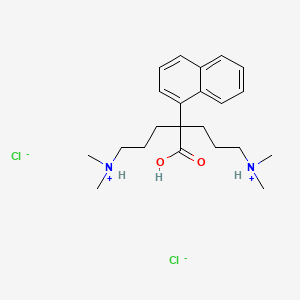
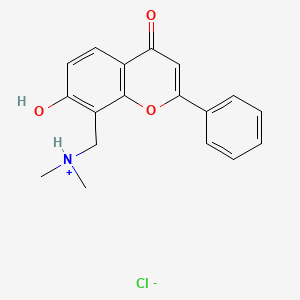
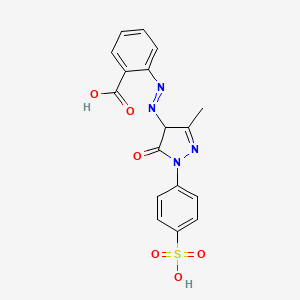
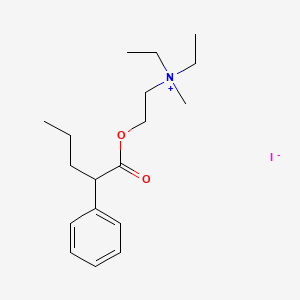
![2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime](/img/structure/B13767225.png)
